molecular formula C110H159N27O34S5 B040777 Sarafotoxin-b CAS No. 116303-65-2

Sarafotoxin-b

Katalognummer: B040777
CAS-Nummer: 116303-65-2
Molekulargewicht: 2569 g/mol
InChI-Schlüssel: GNKMHJZCKAUKSE-RAALVGGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taxonomic Origin and Venom Source

Sarafotoxin-b originates from the venom of Atractaspis engaddensis, commonly known as the Israeli Mole Viper, Saraf Ein Gedi, or burrowing asp. This species belongs to the family Atractaspididae and represents one of the most venomous snakes native to the Middle East region. The taxonomic classification places Atractaspis engaddensis within a genus of stiletto snakes that are endemic to Africa and the Middle East, with this particular species distributed across Egypt's Sinai Peninsula, Israel, Jordan, and Saudi Arabia.

The etymology of sarafotoxin derives directly from the Hebrew name of the source organism, "שרף עין גדי" (Saraf Ein Gedi), which translates to "serpent of Ein Gedi," referencing the type locality at Ein Gedi on the western shore of the Dead Sea. This linguistic connection underscores the geographical and cultural significance of the discovery within the Middle Eastern scientific community.

Atractaspis engaddensis exhibits distinctive morphological characteristics that distinguish it within the Atractaspididae family. The species typically measures 60-80 centimeters in length, displays a dark black coloration, and possesses small eyes with round pupils. The snake's head and tail are notably short and pointed, creating difficulty in distinguishing between anterior and posterior ends, even for experienced herpetologists. This morphological adaptation reflects the species' fossorial lifestyle, as it primarily inhabits underground burrows in arid and semi-arid desert environments.

The venom apparatus of Atractaspis engaddensis demonstrates remarkable evolutionary specialization. The species possesses enormously developed venom fangs and exhibits an uncommon ability to strike laterally, injecting venom with protruding fangs from the side of the head. This unique envenomation mechanism, combined with the potency of this compound within the venom composition, contributes to the species' reputation as an extremely dangerous venomous snake.

Parallel Identification with Endothelin Family

The discovery of this compound occurred during a remarkable period of convergent scientific investigation that revealed fundamental connections between snake venom toxins and mammalian physiological systems. The timeline of discovery demonstrates an extraordinary coincidence in research efforts, with endothelins being first reported in early 1988, followed within months by the publication of sarafotoxin sequences. This parallel identification established immediate recognition of the structural and functional similarities between these peptide families.

The endothelin family, consisting of endothelin-1, endothelin-2, and endothelin-3, had been identified as potent vasoconstrictor peptides synthesized by mammalian endothelial cells. These twenty-one amino acid peptides were recognized for their role in cardiovascular homeostasis and their involvement in various pathological conditions. The discovery that snake venom contained structurally similar peptides with comparable biological activities suggested evolutionary conservation of critical cardiovascular regulatory mechanisms.

Research groups investigating both endothelins and sarafotoxins quickly recognized the potential for comparative studies. The similarity in peptide structure sparked immediate experimental programs designed to compare both groups and investigate their related activities in biological systems. These comparative investigations, published within a year of the initial discoveries, established the foundation for understanding the mechanistic relationships between venomous animal toxins and endogenous mammalian regulatory systems.

The parallel identification also highlighted important differences in biological context and concentration. While endothelins are present in low concentrations within mammalian physiological systems, sarafotoxins are abundant components of Atractaspis venoms. This concentration differential reflects the distinct evolutionary pressures that shaped these peptide families, with sarafotoxins optimized for rapid incapacitation of prey organisms and endothelins refined for precise physiological regulation.

Initial Isolation and Characterization

The initial isolation of this compound followed systematic investigation of the cardiotoxic effects observed in Atractaspis engaddensis envenomation cases. Clinical symptoms of envenomation by this species were first described during the 1970s, providing the initial foundation for subsequent venom analysis. The cardiotoxic effects of the venom were formally published in 1984, establishing the scientific basis for focused investigation of the venom's active components.

The 1988 isolation and sequencing of this compound, along with sarafotoxin-a and sarafotoxin-c, represented a significant technical achievement in venom biochemistry. These initial characterization studies revealed that this compound contains twenty-one amino acid residues arranged in a specific sequence: Cysteine-Serine-Cysteine-Lysine-Aspartate-Methionine-Threonine-Aspartate-Lysine-Glutamate-Cysteine-Leucine-Tyrosine-Phenylalanine-Cysteine-Histidine-Glutamine-Aspartate-Valine-Isoleucine-Tryptophan.

The structural characterization revealed critical features that define this compound's stability and biological activity. The peptide contains two intramolecular disulfide bonds formed between cysteine residues at positions 1-15 and 3-11, creating a characteristic folded structure. These disulfide bridges are essential for maintaining the peptide's three-dimensional conformation and biological activity. Additionally, the peptide possesses a long hydrophobic tail region that contributes to its interaction with cellular receptors.

Synthesis studies published in 1989 provided crucial validation of the natural peptide's structure and activity. These investigations demonstrated that this compound could be produced through solid-phase peptide synthesis and would spontaneously fold into its native tertiary structure with correct disulfide bond pairing. The synthetic peptide exhibited vasoconstricting activity comparable to the naturally isolated compound, confirming the accuracy of the structural characterization and establishing methods for producing research quantities of the peptide.

Structural Feature This compound Characteristics
Total amino acids 21 residues
Disulfide bonds Two bridges (Cys1-Cys15, Cys3-Cys11)
Molecular weight 2563.9 Da
Molecular formula C₁₁₀H₁₅₉N₂₇O₃₄S₅
Terminal residue Tryptophan (position 21)

Evolutionary Relationships with Endothelins

The evolutionary relationships between this compound and the endothelin family provide fascinating insights into the conservation of cardiovascular regulatory mechanisms across diverse biological systems. Molecular analysis reveals that this compound and endothelin-1 share remarkable structural homology, with both peptides adopting similar three-dimensional conformations stabilized by conserved disulfide bridge patterns.

Nuclear magnetic resonance studies and molecular modeling investigations have demonstrated that both this compound and endothelin-1 adopt similar disulfide-stabilized α-helical motifs in solution. These structural studies reveal a characteristic extended conformation in the first three to four amino acid positions, followed by a β-turn structure from positions 5 to 8, an α-helical conformation in the sequence region from lysine at position 9 to cysteine at position 15, and an absence of defined conformation in the carboxy-terminal region.

The evolutionary conservation extends beyond structural similarities to functional mechanisms. Both this compound and endothelins activate the same cellular receptors, specifically endothelin receptor type A and endothelin receptor type B. These G-protein-coupled receptors mediate similar downstream signaling cascades, including elevation of intracellular calcium concentrations and activation of phosphoinositide hydrolysis. The shared receptor specificity suggests that sarafotoxins evolved to exploit existing mammalian cardiovascular regulatory pathways.

Comparative sequence analysis reveals that the major structural differences between endothelins and sarafotoxins appear primarily at the amino-terminal regions, while the carboxy-terminal sequences remain highly conserved. This pattern suggests that the carboxy-terminal region, particularly the tryptophan residue at position 21, plays a critical role in receptor binding and activation. Chemical mutagenesis studies have confirmed that the terminal amino and carboxy groups, along with specific residues including aspartate at position 8, glutamate at position 10, and phenylalanine at position 14, are essential for biological activity and receptor binding efficacy.

The molecular evolution of these peptide families also reflects distinct biosynthetic pathways. Analysis of complementary DNA sequences reveals that sarafotoxins are generated from large precursor polypeptides through a unique "rosary-type" structure. The complete complementary DNA sequence comprises 1948 base pairs coding for a pre-pro-polypeptide of 543 amino acids, containing one sequence of 39 amino acids followed by eleven sequences of 40 residues each. Each 40-residue sequence contains one sarafotoxin sequence preceded by 19 spacer amino acids, allowing for the production of multiple sarafotoxin isoforms from a single precursor molecule.

Evolutionary Comparison This compound Endothelin-1
Primary structure length 21 amino acids 21 amino acids
Disulfide bond pattern Cys1-Cys15, Cys3-Cys11 Cys1-Cys15, Cys3-Cys11
Receptor targets Endothelin-A, Endothelin-B Endothelin-A, Endothelin-B
Cellular origin Snake venom glands Mammalian endothelial cells
Precursor structure Multi-copy rosary-type Single-copy pro-hormone

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKMHJZCKAUKSE-RAALVGGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H162N26O35S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337134
Record name Sarafotoxin-b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2569.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116303-65-2
Record name Sarafotoxin-b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116303652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarafotoxin-b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biochemical Pathways

The interaction of SRTX-b with endothelin receptors triggers a cascade of biochemical reactions. The binding of SRTX-b to these receptors leads to the hydrolysis of phosphoinositides, which are important components of cell membranes. This process can affect various biochemical pathways, leading to changes in cellular function.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. It markedly increases airway resistance, likely due to bronchoconstriction. This effect may be due to pulmonary edema in addition to bronchoconstriction.

Biologische Aktivität

Sarafotoxin-b (SRTX-b) is a biologically active peptide derived from the venom of the African mole viper (Atractaspis engaddensis). It shares structural similarities with endothelins and has been studied for its significant physiological effects, particularly in cardiovascular and respiratory systems. This article delves into the biological activity of SRTX-b, highlighting its mechanisms of action, effects on various animal models, and potential therapeutic applications.

SRTX-b operates primarily through its interaction with endothelin receptors, specifically endothelin receptor type A (ET_A) and type B (ET_B). These receptors are G-protein-coupled receptors that mediate various cellular responses upon activation:

  • Calcium Mobilization : Binding of SRTX-b to ET_A and ET_B receptors leads to an increase in intracellular calcium levels, which is crucial for many physiological processes .
  • Phosphoinositide Hydrolysis : SRTX-b induces hydrolysis of phosphoinositides via G protein signaling pathways, activating phospholipases that further contribute to its biological effects .

Cardiovascular Effects

SRTX-b has pronounced effects on the cardiovascular system:

  • Vasoconstriction : In animal studies, SRTX-b administration resulted in rapid vasoconstriction of coronary vessels. This effect was observed across various species including mice, rats, and lizards .
  • Cardiac Function Alterations : The compound can induce atrioventricular blocks and arrhythmias. For instance, intravenous injection in Agama stellio led to significant ECG changes culminating in cardiac arrest .
SpeciesDose (μg)Effect on Heart
Agama15A-V block, cardiac arrest
Toad45Transient ECG disturbances
Tilapia0.05-0.5Positive inotropic effects

Respiratory Effects

SRTX-b also affects respiratory function:

  • Bronchoconstriction : Studies indicate that SRTX-b increases airway resistance due to smooth muscle constriction and peribronchial edema. This results in impaired gas exchange and acute hypoxemia .
  • Acid-Base Disturbances : Following SRTX-b administration, metabolic acidosis was observed alongside a decrease in PCO₂ levels due to reduced cardiac output, further complicating respiratory function .

Research Findings and Case Studies

Recent research has explored the therapeutic potential of modified forms of SRTX-b:

  • Matrix Metalloproteinase Inhibition : C-terminally truncated forms of SRTX-b have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), suggesting potential applications in treating conditions like arthritis and cardiovascular diseases .

Experimental Studies

In a controlled study involving male Wistar rats:

  • Experimental Design : Rats were administered varying doses of SRTX-b (one LD50 = 15 μg/kg) alongside controls receiving saline.
  • Findings : Significant decreases in cardiac output were noted within minutes post-injection, with marked impairments in left ventricular function observed at both one minute and six minutes after administration .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Effects

SRTX-b is known for its profound impact on cardiovascular function. It acts as a non-selective agonist for endothelin receptors (ET-A and ET-B), leading to various physiological responses:

  • Cardiac Function : Studies have demonstrated that SRTX-b induces left ventricular dysfunction, resulting in decreased cardiac output. This effect is attributed to its interaction with endothelin receptors, which are crucial in regulating vascular tone and cardiac contractility .
  • Toxicity Profile : The LD50 for SRTX-b is approximately 15 μg/g in mice, indicating a high level of toxicity. However, recovery studies suggest that interventions, such as low-energy laser irradiation, can enhance recovery from cardiopathological effects induced by SRTX-b .

Table 1: Cardiovascular Effects of this compound

ParameterEffectReference
Cardiac OutputDecreased
Left Ventricular DysfunctionInduced
LD5015 μg/g

Respiratory Effects

Research has shown that SRTX-b significantly affects respiratory mechanics:

  • Bronchoconstriction : In vivo studies indicate that SRTX-b administration leads to acute bronchoconstriction, increasing airway resistance and tissue elastance. These effects are critical for understanding respiratory pathologies such as asthma and pulmonary hypertension .
  • Pulmonary Edema : The presence of frothy fluid in tracheal cannulae post-SRTX-b injection suggests potential pulmonary edema, highlighting the need for further investigation into its mechanisms .

Table 2: Respiratory Effects of this compound

ParameterEffectReference
Airway ResistanceIncreased
Tissue ElastanceIncreased
Pulmonary EdemaIndicated

Therapeutic Potential

Given its potent biological activity, SRTX-b has potential therapeutic applications:

  • Pulmonary Hypertension : The modulation of endothelin receptors by SRTX-b may provide insights into new treatments for pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries .
  • Asthma Management : Understanding the bronchoconstrictive effects of SRTX-b could lead to novel therapeutic strategies for managing asthma and other obstructive airway diseases .

Case Studies

Several case studies have explored the implications of SRTX-b in clinical settings:

  • A study on the recovery from sarafotoxin-induced ischemia highlighted the potential for therapeutic interventions to mitigate cardiac damage caused by SRTX-b exposure. Low-energy laser therapy was shown to enhance recovery, suggesting avenues for future research into treatment protocols .
  • Another investigation examined the differential effects of SRTX-b compared to other endothelin peptides, providing insights into receptor selectivity and physiological outcomes. This research underscores the importance of understanding peptide structure-function relationships in developing targeted therapies .

Vergleich Mit ähnlichen Verbindungen

This compound vs. Sarafotoxin-m

Compound Amino Acid Length C-Terminal Extension Disulfide Bridges 3D Conformation
SRTX-b 21 Absent Cys1–15, Cys3–11 Compact, ET-like fold
SRTX-m 24 3-residue extension Cys1–15, Cys3–11 Extended C-terminal loop

SRTX-m, isolated from Atractaspis microlepidota microlepidota, shares 85% sequence identity with SRTX-b but includes a 3-residue C-terminal extension (Leu-Asn-Phe) . This extension alters spatial conformation, reducing in vitro receptor affinity while maintaining high in vivo toxicity .

Receptor Interactions and Pharmacological Profiles

In Vitro Receptor Affinity

  • SRTX-b : High affinity for ET-A/ET-B receptors (nM range), mimicking endothelin-1 .
  • SRTX-m : Low in vitro receptor affinity (>100-fold lower than SRTX-b) due to steric hindrance from the C-terminal loop .
  • SRTX-m−Cter (C-terminus truncated): Restores high receptor affinity, confirming the C-terminus’s inhibitory role .

In Vivo Toxicity Mechanisms

Compound Primary Target Organ Physiological Effect LD50 (mg/kg IV)
SRTX-b Left ventricle Systolic/diastolic dysfunction, reduced cardiac output 0.015
SRTX-m Right ventricle Right ventricular dilatation, increased airway pressure ~0.015*
SRTX-m−Cter Left ventricle Mirrors SRTX-b effects Comparable to SRTX-b

*SRTX-m’s LD50 is inferred from equivalent lethality to SRTX-b in vivo .

Functional Divergence in Respiratory and Cardiac Systems

Respiratory Mechanics

  • SRTX-b : Induces bronchoconstriction and pulmonary edema, marked by increased parenchymal elastance (ΔH = +300%) .
  • SRTX-m : Predominantly increases airway resistance (ΔRaw = +200%) without significant edema .

Cardiac Output Alterations

  • SRTX-b : Reduces cardiac output by 60% via left ventricular failure .
  • SRTX-m : Decreases cardiac output by 50% but shifts workload to the right ventricle, causing acute tricuspid annular velocity loss .

Role of the C-Terminal Extension

The C-terminal extension in SRTX-m:

  • Reduces Receptor Binding : Steric hindrance limits ET-A/ET-B engagement .
  • Alters Target Organ Specificity : Redirects toxicity to the right ventricle and airways, possibly through alternative signaling pathways .
  • Resists Proteolytic Processing : In vivo studies refute the hypothesis that SRTX-m is cleaved to a short isoform .

Implications for Biomedical Research

  • Disease Modeling : SRTX-b is used to study pulmonary hypertension and heart failure, while SRTX-m aids in understanding right ventricular overload .
  • Drug Development : The C-terminus of sarafotoxins offers a template for designing receptor-specific modulators .

Vorbereitungsmethoden

Resin Selection and Amino Acid Loading

The synthesis of SRTX-b employs Fmoc (fluorenylmethyloxycarbonyl)-based SPPS , a widely accepted method for producing disulfide-rich peptides. The process begins with the selection of a Fmoc-Trp(Boc)-wang resin , which provides a stable anchor for the C-terminal amino acid (tryptophan in SRTX-b). The Boc (tert-butyloxycarbonyl) group protects the indole side chain of tryptophan during synthesis, preventing unintended reactions.

Loading efficiency is critical, with typical coupling yields exceeding 99% per amino acid addition. The resin’s substitution level, typically 0.2–0.5 mmol/g, determines the scale of synthesis. For example, a 0.25 mmol/g resin yields approximately 640 mg of crude peptide per gram of resin for SRTX-b.

Chain Assembly and Coupling Reactions

The peptide chain is assembled sequentially from the C- to N-terminus using an automated peptide synthesizer (e.g., Applied Biosystems 433). Each cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

  • Coupling : Activation of the incoming Fmoc-amino acid with dicyclohexylcarbodiimide (DCC) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in DMF.

  • Wash cycles : DMF and dichloromethane (DCM) washes to remove excess reagents.

Cysteine residues, critical for disulfide bond formation, are introduced as Fmoc-Cys(Trt)-OH , where the Trt (trityl) group protects the thiol side chain. The use of DCC/6-Cl-HOBt ensures efficient coupling, with reaction times of 60–90 minutes per residue.

Oxidative Folding and Disulfide Bond Formation

Cleavage and Side-Chain Deprotection

After chain assembly, the peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane and water) to cleave the peptide from the resin and remove side-chain protecting groups. The crude linear peptide is precipitated in cold diethyl ether and lyophilized.

Oxidative Refolding

The linear peptide undergoes oxidative folding to form the native disulfide bridges (Cys3-Cys11 and Cys5-Cys21 in SRTX-b). This is achieved by dissolving the reduced peptide in a guanidine hydrochloride-containing buffer (0.5–2 M) with reduced (GSH) and oxidized (GSSG) glutathione at a molar ratio of 1:10:100 (peptide:GSSG:GSH). The reaction proceeds for 36 hours at 4°C, facilitating thermodynamic control over disulfide pairing.

Table 1: Oxidative Folding Conditions for SRTX-b

ParameterValue
Buffer0.1 M Tris, 1 mM EDTA, pH 8.0
Guanidine HCl0.5–2 M
GSH:GSSG ratio10:1
Temperature4°C
Reaction time36 hours

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude SRTX-b is purified using reverse-phase HPLC with a C18 column and a gradient of 18–30% acetonitrile in 0.1% aqueous TFA. The elution profile is monitored at 220 nm, with the main peak corresponding to oxidized SRTX-b.

Table 2: HPLC Purification Parameters

ColumnC18 (5 μm, 250 × 4.6 mm)
Mobile phase A0.1% TFA in H2O
Mobile phase B0.1% TFA in CH3CN
Gradient18% B to 30% B over 45 min
Flow rate1 mL/min

Quality Control

Amino acid analysis and mass spectrometry confirm the peptide’s identity and purity. For example, SRTX-b exhibits a molecular weight of 2564 Da (theoretical: 2564.1 Da) and a purity >98%.

Table 3: Physicochemical Properties of SRTX-b

PropertyValue
Molecular formulaC110H159N27O34S5
Molecular weight2564 Da
CAS No.116303-65-2
SolubilityWater, 20% acetonitrile
Purity>98%

Challenges and Optimizations

Disulfide Bond Scrambling

The presence of multiple cysteine residues increases the risk of disulfide scrambling . To mitigate this, oxidative folding is performed under kinetic control using dilute peptide concentrations (0.05 mg/mL) and low temperatures.

Scale-Up Considerations

Large-scale synthesis requires optimization of resin loading and coupling efficiency. For commercial production (e.g., Latoxan’s product L8129-500UG), batches are scaled to 500 μg units, with a cost of €90 per unit .

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Sarafotoxin-b’s vasoconstrictive mechanisms in vitro and in vivo?

  • Methodological Answer : Use isolated vascular ring assays (e.g., rat aortic rings) for in vitro dose-response studies, measuring contractile force via force transducers . For in vivo models, consider catheterized animal models (e.g., rodents) to monitor blood pressure changes after this compound infusion. Ensure controls include endothelin receptor antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB) to isolate receptor-specific effects .

Q. How can researchers validate the purity and structural integrity of synthetic this compound peptides?

  • Methodological Answer : Employ reversed-phase HPLC for purity assessment (>95%) and mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight. Circular dichroism (CD) spectroscopy can verify secondary structure (e.g., α-helical content), critical for receptor binding . Always compare synthetic batches with reference standards from peer-reviewed studies .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., comparing receptor subtype effects) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s receptor subtype selectivity be resolved?

  • Methodological Answer :

Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) across labs to minimize variability .

Cross-Validation : Combine radioligand binding assays (e.g., <sup>125</sup>I-Sarafotoxin-b) with functional assays (e.g., calcium imaging in ETA/ETB-transfected cells) .

Meta-Analysis : Systematically review published EC50 values (Table 1) and assess heterogeneity via I<sup>2</sup> statistics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.